Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans-
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Overview
Description
Trans)-3a-methoxy-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine: is a complex organic compound belonging to the class of oxazines Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans)-3a-methoxy-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of α-aminoalkylnaphthols or phenols with suitable reagents can lead to the formation of oxazine rings . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as silver nanoparticles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The process may also include purification steps such as recrystallization and chromatography to ensure the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Trans)-3a-methoxy-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as silver nanoparticles . The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.
Scientific Research Applications
Trans)-3a-methoxy-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Trans)-3a-methoxy-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating biological processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Trans)-3a-methoxy-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine include other oxazine derivatives and related heterocyclic compounds such as:
1,3-Oxazines: These compounds share a similar ring structure and exhibit comparable chemical properties.
Uniqueness
What sets Trans)-3a-methoxy-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine apart is its specific structural configuration, which imparts unique chemical and biological properties
Properties
CAS No. |
60421-09-2 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(2S,3aR)-3a-methoxy-2-phenyl-3,4,5,6-tetrahydro-2H-[1,2]oxazolo[2,3-b]oxazine |
InChI |
InChI=1S/C13H17NO3/c1-15-13-8-5-9-16-14(13)17-12(10-13)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-,13+/m0/s1 |
InChI Key |
BQRFBRHZCZPKSQ-QWHCGFSZSA-N |
Isomeric SMILES |
CO[C@@]12CCCON1O[C@@H](C2)C3=CC=CC=C3 |
Canonical SMILES |
COC12CCCON1OC(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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